Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based compound characterized by a benzylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring. The ethyl ester at position 5 enhances its lipophilicity, making it a versatile intermediate for synthesizing bioactive derivatives. This compound has been studied for applications in xanthine oxidase inhibition (relevant to hyperuricemia and gout treatment) and hypoglycemic activity .
Properties
IUPAC Name |
ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)12-10(2)16-14(19-12)15-9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYKJISJRXASMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution from 2-Amino-Thiazole Precursors
A primary route involves modifying ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a compound synthesized via the Hantzsch thiazole synthesis. In this method, thiourea reacts with ethyl 2-chloroacetoacetate in ethanol under basic conditions (sodium carbonate) to form the 2-amino-thiazole core. Subsequent benzylation introduces the benzylamino group through nucleophilic substitution.
Reaction Conditions :
-
Benzylating Agent : Benzyl bromide (1.2 equiv) in dimethylformamide (DMF).
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Base : Potassium carbonate (2.0 equiv) at 60–70°C for 6–8 hours.
Mechanistic Insight :
The amino group at the 2-position of the thiazole attacks the electrophilic benzyl bromide, facilitated by the base deprotonating the amine. Steric hindrance from the 4-methyl group slightly reduces reaction rates compared to unsubstituted analogs.
One-Pot Thiazole Cyclization with Benzylamine
An alternative one-pot method constructs the thiazole ring while incorporating the benzylamino group. This approach avoids isolating intermediates, improving overall yield.
Procedure :
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Thioamide Formation : Benzylamine reacts with carbon disulfide in pyridine to form benzylthiourea.
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Cyclization : Ethyl 2-chloroacetoacetate (1.0 equiv) is added to the thioamide in refluxing ethanol (4 hours).
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Workup : Neutralization with hydrochloric acid and extraction with ethyl acetate.
Optimization Data :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 85% yield |
| Temperature | 80°C | Minimizes dimerization |
| Reaction Time | 4 hours | Balances completion vs. degradation |
This method avoids isolating unstable intermediates but requires careful control of stoichiometry to prevent byproducts.
Critical Reaction Parameters and Scalability
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions. Ethanol balances solubility and safety but necessitates higher temperatures.
Comparative Solvent Study :
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 78 | 96 |
| Ethanol | 24.3 | 85 | 98 |
| Acetonitrile | 37.5 | 65 | 92 |
Ethanol emerges as the optimal solvent due to its balance of yield and purity.
Catalytic and Stoichiometric Considerations
The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves benzylation efficiency by 12–15% in biphasic systems. However, catalyst recovery remains a scalability challenge.
Catalyst Screening :
| Catalyst | Yield Increase (%) |
|---|---|
| None | 0 |
| TBAB | 15 |
| 18-Crown-6 | 10 |
| PEG-400 | 8 |
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, CDCl3) :
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δ 7.32–7.25 (m, 5H, benzyl aromatic protons).
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δ 6.45 (s, 1H, thiazole H-2).
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δ 4.32 (q, J = 7.1 Hz, 2H, COOCH2CH3).
13C NMR :
Chromatographic Purity Assessment
HPLC analysis (C18 column, methanol-water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity. LC-MS confirms the molecular ion [M+H]+ at m/z 291.1.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 80 | 98 | High |
| One-Pot Cyclization | 85 | 97 | Moderate |
The one-pot method offers higher yields but requires precise stoichiometric control. Nucleophilic substitution is more adaptable to large-scale production due to simpler workup.
Industrial-Scale Considerations
Scientific Research Applications
Based on the search results, here's a detailed overview of the applications of "Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate":
Overview
сосредотачивается исключительно на применениях соединения «этил 2-(бензиламино)-4-метил-1,3-тиазол-5-карбоксилат».
this compound is a thiazole derivative. Thiazoles are a class of heterocyclic compounds that contain both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, making them useful in medicinal chemistry and materials science.
Scientific Research Applications
This compound has applications spanning medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
- Drug Development Thiazoles serve as a scaffold for creating new drugs, especially for targeting bacterial or fungal infections.
- Anticonvulsant Action Certain thiazole-bearing molecules have demonstrated strong anticonvulsant action .
Materials Science
- Novel Materials Design The unique structure of thiazole compounds makes them suitable in designing novel materials with specific electronic or optical properties.
Biological Studies
- Enzyme Activity and Protein Interactions Thiazoles can be used as probes to study biological processes, including enzyme activity and protein-ligand interactions.
- Anti-tubercular Activity : Thiazole derivatives have demonstrated anti-tubercular activity against Mycobacterium tuberculosis.
- Anticancer Properties : Modifications to the thiazole ring can enhance anticancer properties. Certain benzothiazole-based compounds have shown effectiveness in inhibiting specific cancer cell lines.
Overview
The compound features a thiazole ring, which is known for diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the benzyl group may enhance its interaction with biological targets.
Antioxidant and Enzyme Inhibition
Thiazole derivatives exhibit antioxidant properties and can inhibit various enzymes. For example, certain 4-methylthiazole derivatives demonstrated xanthine oxidase inhibitory activity, which is useful in managing conditions like gout through uric acid regulation.
Data Table: Xanthine Oxidase Inhibition Data for Thiazole Derivatives
| Compound ID | IC50 (μM) | Activity Type |
|---|---|---|
| Compound 5k | 8.1 | Xanthine oxidase inhibitor |
| Compound 5j | 3.6 | Xanthine oxidase inhibitor |
| Compound 5n | 15.3 | Antioxidant |
Mechanism of Action
The mechanism by which Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects is largely dependent on its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death.
Comparison with Similar Compounds
Substituent Variations at Position 2
The biological and physicochemical properties of thiazole derivatives are highly influenced by substituents at position 2. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: The ethyl ester group in the parent compound increases lipophilicity (logP ~2.5), facilitating membrane permeability. Hydroxyphenyl (TEI-6720) and guanidino derivatives exhibit lower logP values (~1.8 and ~0.9, respectively), impacting bioavailability .
- Solubility: Nitrobenzamido and guanidino derivatives show improved aqueous solubility due to polar functional groups, whereas chlorobenzylamino analogues are more lipophilic .
Key Research Findings
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) at the benzylamino moiety enhance hypoglycemic and enzyme inhibitory activities . Bulky substituents (e.g., tert-butyl) reduce metabolic clearance but may hinder target binding .
- Crystallographic Insights: The transorientation of the amide N–H group relative to the thiazole sulfur in ethyl 2-[N-(tert-butyloxycarbonyl)-L-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate suggests conformational rigidity, which could stabilize enzyme interactions .
Biological Activity
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate (EBMT) is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure:
- Molecular Formula: C14H16N2O2S
- Molecular Weight: 276.35 g/mol
- CAS Number: 15087-95-3
Synthesis:
The synthesis of EBMT typically involves the cyclization of ethyl 2-bromoacetate with benzylamine and thiourea under basic conditions. This method allows for the formation of the thiazole ring, which is crucial for the compound's biological activity.
Antimicrobial Properties
EBMT has been investigated for its potential antimicrobial properties. Studies have shown that compounds with similar thiazole structures exhibit significant antibacterial activity against various pathogens. For instance, derivatives of thiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria, suggesting that EBMT may also possess similar properties.
Anticancer Activity
Research indicates that EBMT exhibits promising anticancer activity. It has been shown to inhibit the proliferation of several cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
Case Study:
In a study evaluating thiazole derivatives, EBMT analogs displayed IC50 values in the low micromolar range against human cancer cell lines, indicating potent cytotoxic effects. The presence of the thiazole ring was essential for this activity, as it facilitates interactions with cellular targets involved in cancer progression .
The biological activity of EBMT can be attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit enzymes such as xanthine oxidase, leading to reduced oxidative stress and inflammation . Additionally, it can bind to receptors or enzymes involved in cell signaling pathways, modulating their activity and contributing to its anticancer effects.
Structure-Activity Relationship (SAR)
The SAR studies on thiazole derivatives indicate that modifications to the benzylamino group and the methyl substituent on the thiazole ring significantly influence biological activity. For example:
- Electron-donating groups at specific positions enhance cytotoxicity.
- The presence of a methyl group at the 4-position increases binding affinity to target proteins, enhancing anticancer efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimicrobial |
| Ethyl 2-(benzylamino)-1,3-oxazole-5-carboxylate | Structure | Antimicrobial |
| Ethyl 2-(benzylamino)-1,3-imidazole-5-carboxylate | Structure | Anticancer |
The comparison highlights EBMT's unique structural features that contribute to its distinct biological activities compared to other heterocyclic compounds.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The ethyl ester undergoes hydrolysis under basic conditions to yield 2-ethoxy-4-methyl-1,3-thiazole-5-carboxylic acid, a precursor for further functionalization.
Reaction Pathway :
| Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| K₂CO₃ | MeOH/H₂O (3:1) | Reflux | 85–92% |
This reaction is critical for generating water-soluble derivatives for biological testing.
Amide Formation via Acylation
The benzylamino group reacts with acyl chlorides to form substituted amides, enhancing pharmacological potential.
Example Reaction :
| Acylating Agent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Chloroacetyl chloride | Et₃N | THF | 0–5°C | 85% | |
| Benzoyl chloride | K₂CO₃ | Toluene | Reflux | 84% |
This reaction is pivotal for synthesizing antimicrobial and anticancer agents .
Alkylation Reactions
The amino group participates in alkylation with alkyl halides or epoxides, introducing diverse substituents.
Key Data :
| Alkylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl bromoacetate | K₂CO₃, DMF, 80°C | 2-(Ethoxycarbonylmethylamino) | 78% | |
| Benzyl chloride | NaH, THF, 0°C to RT | N-Benzylated derivative | 72% |
Alkylation expands the compound’s utility in drug discovery, particularly for kinase inhibitors .
Cyclization to Quinoxalines
Under oxidative conditions, the thiazole ring participates in cyclization with o-phenylenediamine to form quinoxaline derivatives.
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| TBHP, FeCl₃ | EtOH | 70°C | 65% |
These heterocycles exhibit enhanced π-conjugation for materials science applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl/heteroaryl group introduction at the methyl position.
| Catalyst | Ligand | Substrate | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | Phenylboronic acid | 68% |
This strategy is employed in synthesizing HSET inhibitors for cancer therapy .
Thioamide Functionalization
Reaction with Lawesson’s reagent converts the amide to a thioamide, altering electronic properties.
| Reagent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Lawesson’s reagent | Toluene | 110°C | 88% |
Thioamides show improved binding to metalloenzymes .
Schiff Base Formation
Condensation with aldehydes yields Schiff bases, useful in coordination chemistry.
Example :
| Aldehyde | Catalyst | Yield | Source |
|---|---|---|---|
| 4-Nitrobenzaldehyde | None | 76% |
These bases serve as ligands for antimicrobial metal complexes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
